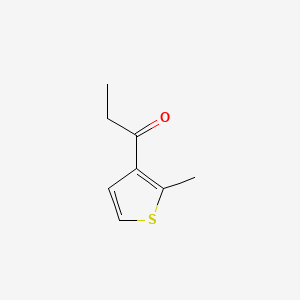

1-(2-Methylthiophen-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylthiophen-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHXPXCYDKTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742659 | |

| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100207-46-3 | |

| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Methylthiophen-3-yl)propan-1-one" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylthiophen-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a 2,3-disubstituted thiophene derivative of interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. We delve into the mechanistic underpinnings of this reaction, with a particular emphasis on the critical challenge of regioselectivity when acylating the 2-methylthiophene scaffold. This guide presents a detailed, field-proven experimental protocol, explains the causal reasoning behind procedural choices, and offers insights into reaction optimization and product purification. By integrating theoretical principles with practical laboratory instructions, this document serves as an essential resource for scientists engaged in the synthesis of complex heterocyclic molecules.

Part 1: Introduction to the Target Molecule

This compound is a ketone derivative built upon a thiophene core, a sulfur-containing aromatic heterocycle. The strategic placement of a methyl group at the C2 position and a propanoyl group at the C3 position makes it a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The thiophene ring itself is considered a "privileged scaffold" in drug discovery, often used as a bioisosteric replacement for benzene or other aromatic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Propanoyl-2-methylthiophene, 2-Methyl-3-thienyl ethyl ketone |

| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid |

| CAS Number | Not consistently documented; requires careful structural verification. |

Part 2: Synthesis Strategy and Pathway Selection

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the most logical disconnection at the carbon-carbon bond between the thiophene ring (C3) and the carbonyl carbon of the propanoyl group. This bond can be formed via an electrophilic aromatic substitution. This analysis points directly to 2-methylthiophene as the aromatic nucleophile and a propanoyl cation equivalent (an acylium ion) as the electrophile.

Pathway Selection: The Friedel-Crafts Acylation

The most direct and industrially scalable method for forming the target C-C bond is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (or anhydride) in the presence of a Lewis acid catalyst to introduce an acyl group onto an aromatic ring.[2] Its primary advantages include:

-

Atom Economy: It is a relatively direct C-C bond-forming reaction.

-

Reagent Availability: The starting materials, 2-methylthiophene and propionyl chloride, are readily available.

-

Predictability: The reaction mechanism is well-understood, although regioselectivity can be a challenge.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group. This prevents undesirable polyacylation, which can be a significant issue in the related Friedel-Crafts alkylation reaction.[1][2]

Part 3: The Core Synthesis Protocol: Friedel-Crafts Acylation of 2-Methylthiophene

The Mechanistic Challenge: Regioselectivity

The central scientific challenge in this synthesis is controlling the position of acylation on the 2-methylthiophene ring. Electrophilic attack on an unsubstituted thiophene ring occurs with high regioselectivity at the C2 (or C5) position.[3][4] This is because the cationic intermediate (sigma complex) formed by attack at C2 is stabilized by three resonance structures, including one where the positive charge is delocalized onto the sulfur atom. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[4][5]

However, the presence of the activating, ortho-para directing methyl group at C2 alters this landscape. The positions ortho to the methyl group is C3, and the position para is C5. Both positions are now activated towards electrophilic attack.

-

Attack at C5 (Para): This pathway is electronically favored and sterically less hindered, often leading to the major isomeric product, 1-(5-methylthiophen-2-yl)propan-1-one.

-

Attack at C3 (Ortho): This is the desired pathway to form the target molecule. While electronically activated, it is sterically more hindered by the adjacent methyl group.

The ratio of C3 to C5 acylation is highly dependent on the reaction conditions. The choice of Lewis acid catalyst, solvent, and temperature can be manipulated to influence the product distribution. Milder Lewis acids like stannic chloride (SnCl₄) or zinc bromide (ZnBr₂) may offer different selectivity compared to the more aggressive aluminum chloride (AlCl₃).[6]

Detailed Experimental Protocol

This protocol is adapted from standard Friedel-Crafts procedures for thiophene derivatives and is designed to favor the formation of the 3-acylated product, although separation from the 5-acyl isomer will be necessary.[6][7]

Table 2: Reagents and Materials

| Reagent / Material | Quantity | Moles (approx.) | Purpose |

| 2-Methylthiophene | 9.82 g (9.6 mL) | 0.10 | Substrate |

| Propionyl Chloride | 9.25 g (8.5 mL) | 0.10 | Acylating Agent |

| Stannic Chloride (SnCl₄) | 28.7 g (13.0 mL) | 0.11 | Lewis Acid Catalyst |

| Dichloromethane (DCM), anhydrous | 200 mL | - | Solvent |

| Hydrochloric Acid, conc. | 25 mL | - | Quenching Agent |

| Saturated Sodium Bicarbonate (aq.) | 2 x 50 mL | - | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying Agent |

| Crushed Ice | ~100 g | - | Quenching |

Experimental Procedure:

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet to maintain an anhydrous atmosphere.

-

Initial Charging: Charge the flask with 2-methylthiophene (0.10 mol) and 100 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Catalyst Addition: To the stirred solution, add stannic chloride (0.11 mol) dropwise via syringe or cannula. Maintain the temperature at 0 °C. A complex may form.

-

Acylating Agent Addition: Dissolve propionyl chloride (0.10 mol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[7] Caution: This step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a mixture of 3-acyl and 5-acyl isomers. These isomers must be separated.

-

Fractional Distillation under Vacuum: If the boiling points of the isomers are sufficiently different, this can be an effective method for separation on a larger scale.

-

Silica Gel Column Chromatography: This is the most reliable method for achieving high purity on a laboratory scale. A solvent system such as hexane/ethyl acetate (e.g., 95:5) is a good starting point for elution.

-

Expected Outcomes

Table 3: Reaction Parameters and Expected Results

| Parameter | Recommended Value | Rationale |

| Temperature | 0 °C to Room Temp | Controls reaction rate and may influence regioselectivity. Lower temperatures often increase selectivity. |

| Catalyst | Stannic Chloride (SnCl₄) | A moderately strong Lewis acid that can provide better regioselectivity than AlCl₃ for sensitive substrates.[6] |

| Solvent | Dichloromethane (DCM) | A common, relatively inert solvent for Friedel-Crafts reactions. |

| Expected Yield | 60-80% (combined isomers) | Typical for Friedel-Crafts acylations. |

| Product Ratio | 3-acyl : 5-acyl (variable) | The 5-acyl isomer is typically the major product. Careful optimization is needed to maximize the 3-acyl product. |

Part 4: Conclusion

The synthesis of this compound is most directly achieved via the Friedel-Crafts acylation of 2-methylthiophene. While the reaction itself is robust, the primary challenge lies in controlling the regioselectivity to favor acylation at the C3 position over the electronically and sterically preferred C5 position. The detailed protocol using stannic chloride as a catalyst provides a solid foundation for this synthesis. However, researchers must be prepared to undertake careful optimization of reaction conditions and rigorous purification of the resulting isomeric mixture. This guide provides the necessary technical and theoretical framework to successfully navigate these challenges and produce the desired 2,3-disubstituted thiophene building block.

References

-

de Jong, R. L. P., & Brandsma, L. (1991). Synthesis of 2,3-Disubstituted Thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. Synthetic Communications, 21(10-11), 145-148.

-

Reddy, T. J., et al. (2015). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. RSC Advances, 5(58), 46845-46849.

-

Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 221-225.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 2-Hexanoylthiophene.

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

-

ECHEMI. Regioselectivity in Friedel–Crafts acylation of thiophene.

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation.

-

NROChemistry. Friedel-Crafts Reactions.

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. websites.umich.edu [websites.umich.edu]

"1-(2-Methylthiophen-3-yl)propan-1-one" chemical properties

An In-depth Technical Guide to 1-(2-Methylthiophen-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We delve into its core chemical and physical properties, explore robust synthetic methodologies with a focus on mechanistic rationale, and detail its analytical characterization. Furthermore, this document examines the compound's chemical reactivity, highlighting its potential as a versatile intermediate for the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers and professionals in drug discovery, organic synthesis, and materials science, offering both foundational knowledge and field-proven insights into the utility of this thiophene derivative.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in modern chemistry, renowned for its unique electronic properties and its prevalence in a vast array of functional molecules.[1] As a bioisostere of the benzene ring, the thiophene moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs spanning antipsychotics, antifungals, and antiplatelet agents.[1][2] The incorporation of a thiophene nucleus can enhance a molecule's metabolic stability, modulate its pharmacokinetic profile, and improve its interaction with biological targets. Beyond pharmaceuticals, thiophene derivatives are pivotal in materials science, forming the basis of conductive polymers and organic electronics where the sulfur atom's ability to delocalize electrons is advantageous.[3]

This compound emerges as a particularly valuable building block within this chemical class. Its structure combines the reactive potential of a ketone functional group with the distinct electronic and steric environment of a 2,3-disubstituted thiophene ring. This arrangement offers multiple sites for chemical modification, making it an ideal precursor for constructing more complex molecular architectures for drug discovery campaigns and the synthesis of specialized organic materials.[4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems. A summary of its key identifiers and computed physicochemical properties is presented below.[6]

Core Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 100207-46-3 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Canonical SMILES | CCC(=O)C1=C(SC=C1)C |

| InChIKey | RGZHXPXCYDKTPV-UHFFFAOYSA-N |

Computed Physicochemical Data

| Property | Value | Reference |

| XLogP3 | 2.2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

| Topological Polar Surface Area | 17.1 Ų | [6] |

The XLogP3 value of 2.2 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability and potential bioavailability in drug candidates. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the thiophene sulfur) will govern its intermolecular interactions.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The primary and most effective method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylthiophene.[7] This electrophilic aromatic substitution reaction involves treating the thiophene substrate with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst.

The Challenge of Regioselectivity

The key scientific challenge in this synthesis is controlling the regioselectivity of the acylation. The methyl group at the C2 position of 2-methylthiophene is an activating, ortho-para directing group.[8] Consequently, electrophilic attack is electronically favored at the C5 (para) and C3 (ortho) positions.

-

Electronic Preference: The C5 position is generally the most electronically activated site, leading to the formation of the 1-(5-methylthiophen-2-yl)propan-1-one isomer as a major byproduct.

-

Steric Influence: The steric bulk of the C2-methyl group can hinder the approach of the electrophile to the adjacent C3 position. However, the choice of Lewis acid and reaction conditions can modulate this effect. Milder Lewis acids, such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄), can sometimes offer improved selectivity compared to the highly reactive aluminum chloride (AlCl₃), which may also promote side reactions or polymerization of the sensitive thiophene ring.[9][10]

Therefore, the reaction inevitably produces a mixture of isomers, necessitating careful purification, typically via column chromatography, to isolate the desired C3-acylated product.

Caption: General workflow for the synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Suspension: Cool the flask to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the DCM with stirring to form a suspension.

-

Acylating Agent Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the suspension, allowing the acylium ion complex to form.

-

Substrate Addition: Dissolve 2-methylthiophene (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and decompose the aluminum chloride complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the C3 and C5 isomers.

Spectroscopic and Analytical Characterization

While a publicly available, experimentally verified full dataset is scarce, the spectral properties of this compound can be reliably predicted based on its structure and data from analogous compounds.[11][12]

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~7.3-7.5 (d, 1H), δ ~6.9-7.1 (d, 1H), δ ~2.8-3.0 (q, 2H), δ ~2.4-2.5 (s, 3H), δ ~1.1-1.3 (t, 3H) | Aromatic protons on the thiophene ring (H5, H4); quartet for the -CO-CH₂- group; singlet for the ring's -CH₃; triplet for the ethyl -CH₃. |

| ¹³C NMR | δ ~195-200 (C=O), δ ~130-145 (4x Ar-C), δ ~30-35 (-CO-CH₂-), δ ~14-16 (ring -CH₃), δ ~8-10 (ethyl -CH₃) | Characteristic chemical shift for a ketone carbonyl; four distinct signals for the thiophene ring carbons; signals for the three aliphatic carbons. |

| IR (Infrared) | ~1660-1680 cm⁻¹ (strong), ~2900-3100 cm⁻¹ (medium), ~1450-1550 cm⁻¹ (medium), ~700-800 cm⁻¹ (strong) | Strong C=O stretch (conjugated ketone); C-H stretches (aliphatic and aromatic); C=C aromatic ring stretches; C-S stretch. |

| Mass Spec (MS) | [M]⁺ at m/z = 154, major fragments at m/z = 125 ([M-C₂H₅]⁺) and m/z = 97 ([M-C₂H₅CO]⁺) | Molecular ion peak corresponding to C₈H₁₀OS; characteristic loss of the ethyl radical (alpha-cleavage) and the propanoyl group. |

Chemical Reactivity and Derivatization Potential

The molecule's dual functionality—a ketone and an electron-rich heterocycle—provides a rich landscape for subsequent chemical transformations.

-

Reactions at the Carbonyl Group: The ketone is a primary site for modification.

-

Reduction: It can be readily reduced to the corresponding secondary alcohol, 1-(2-methylthiophen-3-yl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This alcohol is a chiral center and a precursor to compounds like (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for antidepressants.[13][14]

-

Reductive Amination: The ketone can undergo reductive amination to introduce various amine functionalities, a common strategy in medicinal chemistry to enhance solubility and introduce new binding interactions.

-

Wolff-Kishner/Clemmensen Reduction: The carbonyl can be completely removed to yield 2-methyl-3-propylthiophene, allowing access to a different class of alkylated thiophenes.

-

-

Reactions at the Thiophene Ring:

-

Electrophilic Substitution: The propanoyl group is deactivating, making further electrophilic substitution on the thiophene ring more difficult. Any subsequent substitution (e.g., halogenation, nitration) would be directed primarily to the C5 position, which is least deactivated.

-

Metalation: The ring can be deprotonated at the C5 position using a strong base like n-butyllithium, creating a nucleophilic species that can react with a wide range of electrophiles to build molecular complexity.

-

Caption: Potential derivatization pathways from the core molecule.

Applications in Research and Development

While specific applications for this compound itself are not extensively documented in mainstream literature, its value lies in its role as a strategic intermediate.

-

Pharmaceutical Synthesis: Thiophene-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][15] This compound is an ideal starting point for synthesizing libraries of novel thiophene derivatives for high-throughput screening. The propanone side chain can be elaborated into more complex pharmacophores, as seen in the synthesis of analogues of drugs like Duloxetine.[13]

-

Materials Science: The thiophene core is fundamental to the field of organic electronics.[3] Derivatization of this molecule could lead to the synthesis of novel monomers for electropolymerization, potentially yielding polythiophenes with tailored electronic properties for use in sensors, organic solar cells, or OLEDs. The substitution pattern influences polymer solubility, processability, and final electronic characteristics.

Conclusion

This compound is a valuable heterocyclic building block with significant untapped potential. Its synthesis, while requiring careful control of regioselectivity, is achievable through established Friedel-Crafts methodology. The compound's dual reactivity at the carbonyl group and the thiophene ring makes it a versatile platform for generating molecular diversity. For researchers in drug discovery and materials science, this molecule represents a strategic starting point for the rational design and synthesis of novel, high-value functional compounds. Further exploration of its derivatization and application is warranted and promises to yield significant scientific advancements.

References

-

PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylthio-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

- Maleev, G. O., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)

- Hartough, H. D. (1949). Acylation of thiophene. U.S.

- Wang, Y., et al. (2014).

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.

-

Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Retrieved from [Link]

- Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1438-1469.

-

ResearchGate. (n.d.). Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one in CDCl3. Retrieved from [Link]

- Stuermer, R., Kesseler, M., & Hauer, B. (2005). Enzymic and Nonenzymic Methods for the Preparation of 3-Methylamino-1-(thien-2-yl)propan-1-ol.

- Perdicchia, D., et al. (2004). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Journal of Organic Chemistry, 69(12), 4053-4058.

- ACS Publications. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(21), 16002-16021.

- MDPI. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Supporting Information for: One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 1-Propanethiol, 2-methyl- (CAS 513-44-0). Retrieved from [Link]

- Scientific Research Publishing. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Advances in Chemical Engineering and Science, 4(2), 125-131.

- Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Spectroscopy@IKU. (2023). Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122345.

- Journal of Pharmaceutical and Applied Chemistry. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical and Applied Chemistry, 8(1), 47-53.

- Molecules. (1997). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 2(1), 24-28.

-

FooDB. (2010, April 8). Showing Compound 1-(Methylthio)propane (FDB020354). Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

- PubMed. (2011). Metabolism of FPP-3, an anti-inflammatory propenone compound, in rat by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 603-610.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Methyl-1-(thiophen-2-yl)propan-1-one | 36448-60-9 [smolecule.com]

- 4. Buy 1-(2-Amino-5-(methylthio)phenyl)propan-2-one (EVT-14180697) [evitachem.com]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. This compound | C8H10OS | CID 70699453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 15. journalwjarr.com [journalwjarr.com]

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Methylthiophen-3-yl)propan-1-one

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(2-Methylthiophen-3-yl)propan-1-one . Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically rigorous examination.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₁₀OS, is a ketone derivative of 2-methylthiophene.[1] The thiophene moiety is a prevalent heterocyclic scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for predicting their chemical reactivity, metabolic fate, and biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing an empirical fingerprint of the molecule's architecture. This guide will elucidate the expected spectroscopic characteristics of this compound, offering a detailed rationale for the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Framework

NMR spectroscopy provides a high-resolution map of the atomic framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl and methyl protons, as well as the two aromatic protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' | 7.25 - 7.35 | Doublet | J = 5.2 | 1H |

| H-4' | 6.90 - 7.00 | Doublet | J = 5.2 | 1H |

| -CH₂- (Propanoyl) | 2.85 - 2.95 | Quartet | J = 7.2 | 2H |

| -CH₃ (Thiophene) | 2.50 - 2.60 | Singlet | - | 3H |

| -CH₃ (Propanoyl) | 1.10 - 1.20 | Triplet | J = 7.2 | 3H |

Causality Behind Predicted Shifts:

-

Thiophene Protons (H-5' and H-4'): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, with H-5' likely being slightly downfield due to its proximity to the sulfur atom and the influence of the carbonyl group.

-

Propanoyl Methylene Protons (-CH₂-): These protons are adjacent to the carbonyl group, which deshields them, resulting in a downfield shift to the 2.85 - 2.95 ppm range. The quartet multiplicity arises from coupling to the neighboring methyl protons.

-

Thiophene Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to appear as a singlet in the range of 2.50 - 2.60 ppm.

-

Propanoyl Methyl Protons (-CH₃): These protons are in a typical aliphatic environment and are expected to appear as a triplet around 1.10 - 1.20 ppm due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Figure 1. Molecular structure with key proton assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-3' (Thiophene) | 140 - 144 |

| C-2' (Thiophene) | 138 - 142 |

| C-5' (Thiophene) | 128 - 132 |

| C-4' (Thiophene) | 124 - 128 |

| -CH₂- (Propanoyl) | 35 - 39 |

| -CH₃ (Thiophene) | 15 - 18 |

| -CH₃ (Propanoyl) | 8 - 12 |

Causality Behind Predicted Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, characteristic of ketones.

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region. The carbons directly attached to the methyl and propanoyl groups (C-2' and C-3') will have distinct shifts from the other two thiophene carbons.

-

Aliphatic Carbons: The methylene carbon of the propanoyl group is deshielded by the adjacent carbonyl group, while the methyl carbons will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ketone) | 1680 - 1660 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-S stretch (thiophene) | 750 - 650 | Medium |

Interpretation of Key Vibrational Frequencies:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing in the 1680-1660 cm⁻¹ region. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons on the thiophene ring (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and methyl groups (below 3000 cm⁻¹).

-

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

-

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154, corresponding to the molecular weight of C₈H₁₀OS.[1]

-

Major Fragment Ions: The fragmentation of this compound is expected to be driven by cleavage adjacent to the carbonyl group (alpha-cleavage).

| m/z | Predicted Fragment Ion | Formation Pathway |

| 125 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl radical |

| 97 | [C₅H₅S]⁺ | Cleavage of the propanoyl group |

| 57 | [C₃H₅O]⁺ | α-cleavage, formation of the propanoyl cation |

| 29 | [C₂H₅]⁺ | Formation of the ethyl cation |

Rationale for Fragmentation:

The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this can lead to the loss of the ethyl group to form a stable acylium ion at m/z 125, which is likely to be the base peak. Further fragmentation of the thiophene ring can also occur.

Figure 2. Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry:

A mass spectrum would typically be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a detailed and self-validating structural portrait of this compound. The predicted data, based on sound chemical principles and comparison with analogous structures, offers a reliable framework for the identification and characterization of this compound. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel thiophene derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Fragmentation. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone. [Link]

Sources

An In-depth Technical Guide to 1-(2-Methylthiophen-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylthiophen-3-yl)propan-1-one, a key heterocyclic ketone with significant potential in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol based on the principles of Friedel-Crafts acylation. Furthermore, it explores the compound's spectroscopic signature, including an analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are critical for its identification and characterization. The guide culminates in a discussion of its role as a versatile chemical intermediate, particularly highlighting the established importance of the thienyl propanone scaffold in the discovery of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.

Identifiers

A comprehensive list of identifiers is crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 100207-46-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₀OS | PubChem[1] |

| SMILES | CCC(=O)C1=C(SC=C1)C | PubChem[1] |

| InChI | InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 | PubChem[1] |

| InChIKey | RGZHXPXCYDKTPV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The following properties have been computationally predicted and are provided as a reference for experimental planning.

| Property | Value | Source |

| Molecular Weight | 154.23 g/mol | PubChem[1] |

| Exact Mass | 154.04523611 Da | PubChem[1] |

| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |

| Complexity | 133 | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem[1] |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic thiophene ring.

Reaction Principle

The reaction proceeds by activating an acylating agent, typically propionyl chloride or propionic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The methyl group on the thiophene ring is an activating group, directing the incoming electrophile. Acylation of 2-methylthiophene can theoretically yield two isomers; however, substitution at the C5 position is generally favored due to steric hindrance from the methyl group at C2, making the C3 position a viable, albeit potentially minor, product depending on reaction conditions.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Representative Procedure

-

Reaction Setup: To a cooled (0-10 °C), stirred solution of 2-methylthiophene (1.0 eq) in a dry, inert solvent such as dichloroethane, add aluminum trichloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature.

-

Addition of Acylating Agent: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold water containing concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ketone.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Thiophene Protons (δ 6.5-7.5 ppm): Two doublets are expected for the two protons on the thiophene ring. Their specific chemical shifts and coupling constants (J-values) would confirm the 2,3-substitution pattern.

-

Ethyl Protons (δ 2.5-3.0 ppm and δ 1.0-1.3 ppm): The methylene group (-CH₂-) adjacent to the carbonyl will appear as a quartet, shifted downfield due to the electron-withdrawing effect of the ketone. The terminal methyl group (-CH₃) of the ethyl chain will appear as a triplet upfield.

-

Thiophene Methyl Protons (δ 2.0-2.5 ppm): The methyl group attached to the thiophene ring will appear as a singlet in this region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom.

-

Carbonyl Carbon (δ 190-205 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift.

-

Thiophene Carbons (δ 120-150 ppm): Four distinct signals are expected for the four carbon atoms of the substituted thiophene ring.

-

Ethyl Carbons (δ 8-40 ppm): The methylene carbon will appear further downfield than the terminal methyl carbon.

-

Thiophene Methyl Carbon (δ 15-25 ppm): The methyl carbon attached to the thiophene ring will appear in the aliphatic region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight of the compound (154.23 g/mol ).

-

Key Fragmentation Pathways: The primary fragmentation is α-cleavage on either side of the carbonyl group.

-

Loss of the ethyl group ([M-29]⁺): Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a prominent peak at m/z 125, corresponding to the [C₆H₅OS]⁺ fragment (2-methyl-3-thienoyl cation). This is often a very stable acylium ion and may serve as the base peak.

-

Loss of the thienyl group ([M-111]⁺): Cleavage of the bond between the carbonyl carbon and the thiophene ring would yield a peak at m/z 43, corresponding to the propionyl cation [CH₃CH₂CO]⁺.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, which is a key strategy in drug design.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reduction: Conversion to the corresponding secondary alcohol, a common structural motif in bioactive molecules.

-

Mannich Reactions: Aminomethylation to produce β-amino ketones, which are precursors to important pharmaceutical agents, including antidepressants and antipsychotics. For example, related thiophene propanone derivatives are key intermediates in the synthesis of the antidepressant Duloxetine.

-

Condensation Reactions: Reaction with various nucleophiles to build more complex heterocyclic systems.

While direct biological activity of this compound is not widely reported, its structural similarity to precursors of known drugs underscores its potential in the discovery of new chemical entities. Its derivatives are prime candidates for screening in various therapeutic areas, including oncology, neurology, and infectious diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Methylthiophen-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-(2-Methylthiophen-3-yl)propan-1-one, a substituted thiophene derivative of interest in medicinal chemistry and materials science.[1] We delve into the critical interplay between the thiophene scaffold and the propanoyl substituent, which dictates the molecule's three-dimensional architecture and, consequently, its physicochemical and biological properties. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic understanding for researchers, scientists, and professionals in drug development. Key aspects covered include the molecule's structural elucidation, preferred conformational states, rotational energy barriers, and the underlying electronic and steric influences. Furthermore, we present detailed protocols for the synthesis and characterization of this compound, providing a self-validating framework for its investigation.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of modern chemistry.[1] Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them privileged scaffolds in a wide array of applications, from pharmaceuticals to organic electronics.[1][2] The thiophene nucleus is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, highlighting its importance in modulating biological activity.[1]

This compound (Figure 1) is a member of this important class of molecules. Its structure, featuring a propanoyl group at the 3-position and a methyl group at the 2-position of the thiophene ring, presents an intriguing case for conformational analysis. The relative orientation of the propanoyl group with respect to the thiophene ring is a critical determinant of the molecule's overall shape, polarity, and ability to interact with biological targets. Understanding these conformational preferences is paramount for rational drug design and the development of novel materials.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 100207-46-3[3] |

| Molecular Formula | C8H10OS[3] |

| Molecular Weight | 154.23 g/mol [3] |

| SMILES | CCC(=O)C1=C(SC=C1)C[3] |

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a suitable thiophene derivative with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a plausible and efficient route for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Methylthiophene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Acylation: Add propanoyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram 1: Synthetic scheme for this compound.

Molecular Structure and Conformational Analysis

The key to understanding the function of this compound at a molecular level lies in its three-dimensional structure and conformational flexibility. The rotation around the single bond connecting the propanoyl group to the thiophene ring is of particular interest.

Conformational Isomers

The rotation around the C(thiophene)-C(carbonyl) bond gives rise to two principal planar conformers: the S,O-cis and S,O-trans forms (Figure 2). The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

-

S,O-cis: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

-

S,O-trans: The carbonyl oxygen is oriented away from the sulfur atom.

Computational studies on analogous 3-acylthiophenes, such as 3-formylthiophene, have shown that the trans conformer is generally more stable.[4] This preference is attributed to a combination of reduced steric hindrance and favorable electrostatic interactions.[4] The presence of the methyl group at the 2-position in our target molecule is expected to further influence this equilibrium, likely through steric repulsion with the propanoyl group in certain orientations.

Diagram 2: Conformational isomers of this compound.

Experimental Approaches to Conformation Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the conformational preferences of molecules in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H NMR Spectroscopy: Acquire a standard 1D 1H NMR spectrum. The chemical shifts and coupling constants of the thiophene ring protons will be sensitive to the conformation.

-

13C NMR Spectroscopy: Obtain a 1D 13C NMR spectrum to identify all carbon environments.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Through-space correlations between the protons of the propanoyl group and the protons (or methyl group) on the thiophene ring can provide direct evidence for the predominant conformer in solution.[5] For example, a NOE between the ethyl protons and the H4 proton of the thiophene ring would suggest a preference for a specific conformation.

-

-

Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide information on the rotational barrier between the conformers. Changes in chemical shifts or the coalescence of signals can be used to calculate the energy barrier to rotation.

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this represents a static picture, it reveals the most stable conformation in the crystalline environment and provides precise bond lengths and angles.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide the precise atomic coordinates, from which the solid-state conformation can be determined.

Computational Chemistry: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating molecular structure and energetics.[6][7][8]

Protocol for DFT Calculations:

-

Model Building: Construct the 3D structures of the S,O-cis and S,O-trans conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for both conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7] This will yield the lowest energy structures for each conformer.

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lower energy is predicted to be the more abundant one.

-

Rotational Barrier Calculation: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C(thiophene)-C(carbonyl) bond and calculating the energy at each step. This will generate an energy profile from which the rotational barrier can be determined.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

NMR Chemical Shift Prediction: The optimized structures can be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the computational model.

Potential Applications in Drug Discovery

Thiophene derivatives are a rich source of bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs.

The propanoyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, while the thiophene ring provides a stable, lipophilic scaffold. The conformational flexibility of the molecule allows it to adopt different shapes to fit into the binding pockets of various enzymes and receptors. A thorough understanding of its conformational landscape is therefore crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Conclusion

This compound is a molecule of significant interest due to its thiophene core, a well-established pharmacophore. This technical guide has provided a comprehensive overview of its molecular structure, conformational preferences, and the experimental and computational methodologies required for its thorough investigation. The interplay of steric and electronic effects, primarily governed by the rotation of the propanoyl group relative to the thiophene ring, is a critical determinant of its three-dimensional structure. A multi-pronged approach, combining synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a complete understanding of this molecule's properties. The insights gained from such studies will be invaluable for its potential application in drug discovery and materials science.

References

-

Thippeswamy, G. B., et al. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]

-

Benassi, R., et al. (n.d.). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Available at: [Link]

-

National Institutes of Health. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at: [Link]

-

ResearchGate. (2017, July 26). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

National Institutes of Health. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Available at: [Link]

-

ResearchGate. (2012). Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. Available at: [Link]

-

ResearchGate. (2013). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. Available at: [Link]

-

National Institutes of Health. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Available at: [Link]

-

National Institutes of Health. (2024, January 10). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Methyl-1-(thiophen-2-yl)propan-1-one | 36448-60-9 [smolecule.com]

- 3. This compound | C8H10OS | CID 70699453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 1-(2-Methylthiophen-3-yl)propan-1-one

Introduction: 1-(2-Methylthiophen-3-yl)propan-1-one is a substituted aromatic ketone belonging to the thiophene class of heterocyclic compounds. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. A thorough understanding of the physical characteristics of such molecules is paramount for their effective application, enabling researchers to predict their behavior in various chemical and biological systems, design appropriate purification strategies, and ensure the integrity of their experimental results.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In recognition of the fact that this compound is a specialized chemical intermediate for which extensive experimental data is not widely published, this document also serves as a practical manual, detailing robust, field-proven protocols for the empirical determination of its key physical and spectroscopic characteristics. This approach is designed to empower researchers and drug development professionals to perform a self-validating characterization of this and similar novel compounds.

Section 1: Compound Identification and Core Properties

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. These core attributes are the foundation upon which all further characterization is built.

-

IUPAC Name: this compound[1]

-

CAS Number: 100207-46-3[1]

-

Molecular Formula: C₈H₁₀OS[1]

-

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental data for this specific compound is not widely available in the public domain. The following table summarizes key properties, primarily derived from computational models provided by PubChem.[1]

| Property | Value | Source |

| Molecular Weight | 154.23 g/mol | PubChem[1] |

| Exact Mass | 154.04523611 Da | PubChem[1] |

| Monoisotopic Mass | 154.04523611 Da | PubChem[1] |

| XLogP3 (Calculated) | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Melting Point | Data not available | Chemenu[2] |

| Boiling Point | Data not available | Chemenu[2] |

| Density | Data not available | Chemenu[2] |

| Solubility | Predicted to be soluble in polar organic solvents | EvitaChem[3] |

Section 2: Experimental Protocols for Physical Characterization

The absence of published experimental data necessitates empirical determination. The following protocols are standard, reliable methods for characterizing a novel organic compound like this compound.

The logical flow for characterizing a new chemical entity involves synthesis, purification, and a sequential analysis of its properties.

Caption: Workflow for the characterization of a novel chemical compound.

The melting point provides a quick assessment of purity; a sharp melting range (0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[4]

-

Sample Preparation: Place a small amount of the crystalline solid on a clean, dry surface. Press the open end of a glass capillary tube into the sample, tapping the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 1-2 mm is sufficient.[5][6]

-

Apparatus Setup: Insert the capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).

-

Preliminary Measurement: Heat the sample rapidly (e.g., 10-15°C per minute) to determine an approximate melting range. Allow the apparatus to cool.[6]

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

For liquid samples where only a small quantity is available, a micro-boiling point determination is a highly effective technique.[8][9]

-

Apparatus Preparation: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bulb of the thermometer should be positioned just above the liquid surface.[10][11]

-

Capillary Insertion: Seal one end of a standard melting point capillary tube. Place the capillary tube, sealed-end-up, into the liquid in the test tube. This traps a small pocket of air to act as a boiling stone.[8]

-

Heating: Place the assembly into a heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus).[11]

-

Observation: Heat the apparatus slowly (approx. 2°C per minute). As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary.[9]

-

Data Recording: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[8] For higher accuracy, turn off the heat when a steady stream is observed. The boiling point is the temperature at which the bubble stream stops and the liquid begins to re-enter the capillary.[9]

Understanding solubility is critical for reaction setup, purification, and formulation.

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate small test tube, add a small, measured amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture (e.g., by vortexing) for 30-60 seconds.

-

Classification: Observe if the compound completely dissolves. Classify as "soluble," "partially soluble," or "insoluble." For quantitative analysis, continue adding measured amounts of the solute until saturation is reached.

Section 3: Spectroscopic Profile and Characterization Protocols

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

-

Thiophene Protons (2H): Two doublets are expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the thiophene ring.

-

Methylene Protons (-CH₂-) (2H): A quartet is expected (~2.8-3.1 ppm) due to coupling with the adjacent methyl protons.

-

Thiophene Methyl Protons (-CH₃) (3H): A singlet is expected in the upfield region (~2.4-2.6 ppm).

-

Ethyl Methyl Protons (-CH₃) (3H): A triplet is expected further upfield (~1.1-1.3 ppm) due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region (~195-205 ppm).

-

Thiophene Carbons (4C): Four distinct signals in the aromatic region (~125-145 ppm).

-

Methylene Carbon (-CH₂-): A signal around ~30-35 ppm.

-

Thiophene Methyl Carbon (-CH₃): A signal around ~15-20 ppm.

-

Ethyl Methyl Carbon (-CH₃): A signal in the most shielded region, around ~8-12 ppm.

Protocol for NMR Sample Preparation and Acquisition: [12][13]

-

Sample Preparation: Accurately weigh 5-20 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃), which is suitable for many nonpolar organic compounds.[12][14] Ensure complete dissolution, using gentle sonication if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[12]

-

Standard: The deuterated chloroform (CDCl₃) typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.[12][15]

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch (Aromatic/Thiophene): Absorption bands are expected just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹ (~2850-2975 cm⁻¹).

-

C=C Stretch (Aromatic/Thiophene): Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: This bond often gives rise to weak absorptions that can be difficult to assign definitively.

Protocol for Liquid Sample FT-IR Analysis: [16][17]

-

Background Scan: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[16]

-

Sample Application: Place 1-2 drops of the neat liquid sample onto the surface of one polished salt plate (e.g., NaCl or KBr).[18]

-

Assembly: Place the second salt plate on top of the first, creating a thin liquid film or "sandwich." Avoid introducing air bubbles.[19]

-

Data Collection: Place the salt plate assembly into the sample holder in the spectrometer and acquire the spectrum.

-

Cleaning: After analysis, carefully disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone, then return them to a desiccator to prevent moisture damage.[16]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile ketones.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 154). The presence of a sulfur atom will give a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the M⁺ peak.

-

Key Fragments: Expect fragmentation patterns resulting from the loss of the ethyl group (m/z = 125, [M-29]⁺) and the propanoyl group (m/z = 97, [M-57]⁺), which would be a prominent peak corresponding to the 2-methylthiophene cation.

Protocol for GC-MS Analysis: [20][21]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar HP-5MS). Set the injector temperature to ~250°C and the transfer line to ~280°C.[20][22]

-

GC Method: Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C per minute to ensure separation of the analyte from any impurities.[23]

-

MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) using Electron Ionization (EI) at 70 eV.[20]

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The compound will be separated by the GC column based on its boiling point and polarity, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum can be compared against the predicted fragmentation pattern.[24]

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Al-Dahhan, W. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemtips. (2013, July 22). How To Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Studylib. (n.d.). IR Spectroscopy: Identifying Organic Liquids. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-